D-Glucopyranose, 4,6-O-heptylidene-
Description
D-Glucopyranose, 4,6-O-heptylidene- is a carbohydrate derivative in which a seven-carbon heptylidene group bridges the 4- and 6-hydroxyl positions of the glucopyranose ring. This acetal formation modifies the compound’s physicochemical properties, including solubility, stability, and reactivity, compared to unmodified glucose.
Properties
CAS No. |
132590-88-6 |
|---|---|
Molecular Formula |
C8H8F2O2 |
Synonyms |
D-Glucopyranose, 4,6-O-heptylidene- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectroscopic Differences
NMR Signatures :
- 4,6-O-Heptylidene : The heptyl chain produces distinct methylene (δ 1.2–1.5 ppm) and terminal methyl (δ 0.8–1.0 ppm) signals in ¹H NMR. The acetal carbon (C-4,6) appears at δ 95–105 ppm in ¹³C NMR .
- 4,6-O-Benzylidene : Aromatic protons (δ 7.2–7.5 ppm) and a benzylidene acetal carbon (δ 100–110 ppm) dominate .
- Ethylidene : Simpler splitting with ethyl group signals (δ 1.2–1.4 ppm for CH₂, δ 1.0 ppm for CH₃) .
Optical Activity :
- Ethylidene derivatives exhibit moderate optical rotation ([α]²⁰D ~ +70° to +80°), while benzylidene analogs show higher values ([α]²⁰D ~ +100°) due to increased chirality from aromatic substituents . Heptylidene derivatives likely have lower rotations due to conformational flexibility of the aliphatic chain.
Reactivity and Stability
- Acetal Stability: Benzylidene and siloxane derivatives are highly stable under acidic and basic conditions, respectively, making them ideal for multi-step syntheses .
Enzymatic Interactions :
- Heptylidene’s hydrophobicity may reduce interactions with hydrophilic enzymes, whereas ethylidene derivatives retain partial water solubility, enabling enzymatic glycosylation .
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